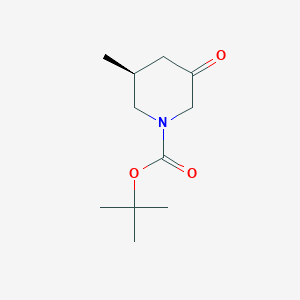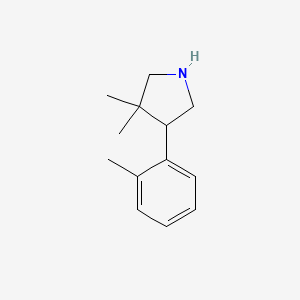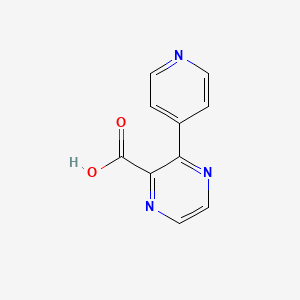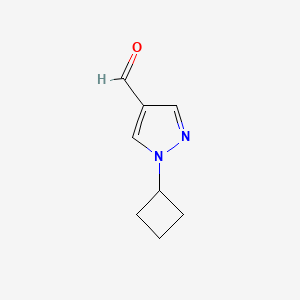
1-cyclobutyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde is characterized by a pyrazole ring with a carbaldehyde substituent at the 4th position and a cyclobutyl group attached to the 1st position . The InChI code for the compound is 1S/C8H10N2O/c11-6-7-4-9-10(5-7)8-2-1-3-8/h4-6,8H,1-3H2 .
Chemical Reactions Analysis
The specific chemical reactions involving 1-cyclobutyl-1H-pyrazole-4-carbaldehyde are not detailed in the search results. As a versatile chemical intermediate, it likely participates in various chemical reactions depending on the specific field of research or industry.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-cyclobutyl-1H-pyrazole-4-carbaldehyde include a molecular weight of 150.18 . It is stored in an inert atmosphere at 2-8°C . The compound’s boiling point is not specified .
Scientific Research Applications
Synthesis and Biological Activities
Antioxidant and Anti-inflammatory Activity : A study synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, showing significant antioxidant and anti-inflammatory activities. Compounds in this series exhibited potent activities, comparable to standard drugs (Sudha, Subbaiah, & Mahalakshmi, 2021).
Antimicrobial Activity : Another research developed heteroaryl pyrazole derivatives, reacting with chitosan to form Schiff bases. These compounds displayed notable antimicrobial activity against various bacteria and fungi, without cytotoxic effects (Hamed et al., 2020).
Antimicrobial Screening of Pyrano[4,3-b]pyrane Derivatives : A study synthesized a series of pyrano[4,3-b]pyrane derivatives of 1H-pyrazole, showing potent antimicrobial activity against several bacterial and fungal pathogens, surpassing some commercial drugs (Sangani, Mungra, Patel, & Patel, 2012).
Synthesis of Novel Chromene and Quinoline Derivatives : Research on the synthesis of novel 4H-Chromene and Quinoline derivatives of 1H-Pyrazole for microbial evaluation highlighted their potential against a range of pathogenic bacterial and fungal strains (Thumar & Patel, 2012).
Inhibitors Derived from 1,2,3-Triazole Derivative : A study utilized pyrazole-4-carbaldehyde as a starting material to synthesize a series of 5α-reductase and aromatase inhibitors. These compounds, especially compound 13, showed high potency, comparable to reference drugs (El-Naggar, Abd El-All, El-Naem, Abdalla, & Rashdan, 2020).
Anticonvulsant and Analgesic Studies : New pyrazole analogues were synthesized, showing potent anticonvulsant and analgesic activities without toxicity. This demonstrates the therapeutic potential of pyrazole derivatives (Viveka et al., 2015).
Synthesis of Pyrazolo[4,3-c]pyridines : Another study used 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde for Sonogashira-type reactions, leading to the creation of pyrazolo[4,3-c]pyridines. This work demonstrates the versatility of pyrazole carbaldehydes in synthesizing complex molecules (Vilkauskaitė, Šačkus, & Holzer, 2011).
Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : Research on synthesizing 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines showcased the ability to create highly functionalized pyrazole derivatives (Palka et al., 2014).
Safety And Hazards
The safety information for 1-cyclobutyl-1H-pyrazole-4-carbaldehyde indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The compound is labeled with the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
properties
IUPAC Name |
1-cyclobutylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-4-9-10(5-7)8-2-1-3-8/h4-6,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSKTLJNGYGCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclobutyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1545675-69-1 | |
| Record name | 1-cyclobutyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



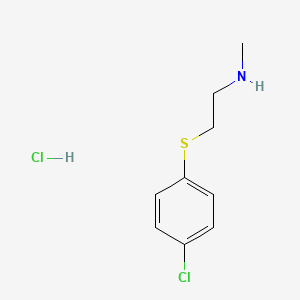
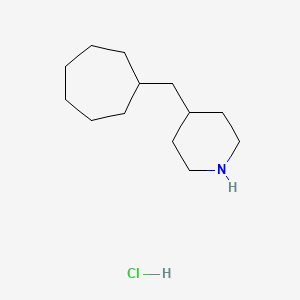
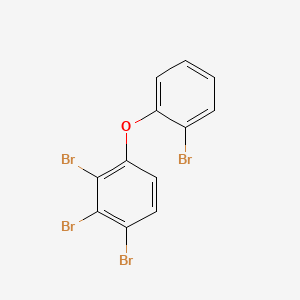
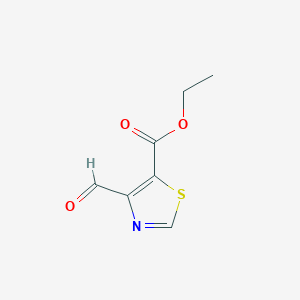
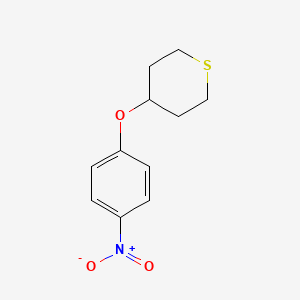
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)
